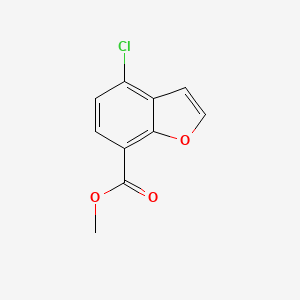

Methyl 4-chlorobenzofuran-7-carboxylate

Description

Overview of the Benzofuran (B130515) Scaffold Significance in Organic and Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as a foundational structure for a vast number of natural and synthetic molecules. nih.govacs.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its consistent presence in compounds exhibiting a wide array of biological activities. nih.gov The versatility of the benzofuran nucleus allows it to interact with various biological targets, leading to its use in the development of therapeutic agents. vulcanchem.com

Derivatives of benzofuran have been shown to possess significant pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. acs.org For instance, certain benzofuran-based compounds have been investigated as potential treatments for skin diseases like psoriasis. researchgate.net The introduction of different functional groups, such as halogens, onto the benzofuran ring can significantly enhance the biological efficacy of these molecules. nih.gov This inherent bioactivity and structural versatility make the benzofuran scaffold a subject of intense and ongoing research in the quest for new drugs and organic materials.

Historical Development and Evolution of Benzofuran-Based Compound Investigations

The study of benzofuran chemistry dates back to the late 19th and early 20th centuries. The first synthesis of the parent compound, benzofuran (then called coumarone), is credited to W. H. Perkin in 1870. researchgate.net Early investigations focused on its isolation from coal tar and understanding its basic chemical properties.

Over the decades, research has evolved from these fundamental explorations to the development of sophisticated and efficient synthetic methodologies. mdpi.comrsc.org The drive for new pharmaceuticals and bioactive materials has spurred chemists to devise novel ways to construct and functionalize the benzofuran core. rsc.org Modern synthetic strategies include transition metal-catalyzed reactions, intramolecular cyclizations, and one-pot tandem reactions, which allow for the creation of structurally diverse and complex benzofuran derivatives with high precision and yield. mdpi.comresearchgate.net This continuous innovation in synthesis enables the exploration of new chemical space and the development of compounds with tailored properties.

Academic Rationale for Comprehensive Research on Methyl 4-chlorobenzofuran-7-carboxylate

While extensive research has been conducted on the benzofuran class, specific derivatives like this compound are subjects of focused investigation for precise academic reasons. The rationale for its comprehensive study stems from the desire to understand the intricate relationship between a molecule's structure and its function—a central tenet of medicinal chemistry.

The specific substitution pattern of this compound is key to its research interest. The presence and position of the chlorine atom and the methyl carboxylate group are not arbitrary. Halogenation, particularly chlorination, is a known strategy to enhance the biological activity of heterocyclic compounds, potentially by increasing lipophilicity or by altering electronic properties that affect binding to biological targets. nih.gov The methyl carboxylate group, an ester, can influence the molecule's solubility, stability, and ability to cross biological membranes, serving as a potential point for metabolic modification or as a handle for further synthetic elaboration.

Therefore, the academic pursuit of this compound is driven by several key objectives:

Exploring Structure-Activity Relationships (SAR): Systematic study of this compound contributes to a deeper understanding of how the placement of chloro and carboxylate substituents on the 7-position of the benzofuran scaffold influences its biological or material properties compared to other isomers. vulcanchem.com

Development of Novel Synthetic Intermediates: This molecule can serve as a valuable building block for the synthesis of more complex, potentially patentable compounds. google.com The functional groups offer reactive sites for creating a library of related derivatives for broader screening.

Probing Biological Mechanisms: By designing and synthesizing specific molecules like this one, researchers can create precise tools to probe the active sites of enzymes or receptors, helping to elucidate biological pathways and identify new therapeutic targets. researchgate.netmdpi.com

In essence, the comprehensive investigation of this compound is a logical and necessary step in the broader scientific endeavor to expand the chemical toolkit and discover new molecules with useful properties for medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGROFPZRDAWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Cl)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chlorobenzofuran 7 Carboxylate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the skeletal structure of a molecule. The vibrational modes are sensitive to the strength and geometry of the bonds, offering a detailed fingerprint of the molecular architecture.

The FT-IR spectrum of Methyl 4-chlorobenzofuran-7-carboxylate is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching of the ester group, which is typically observed in the region of 1720-1740 cm⁻¹. The precise position of this band is influenced by the electronic effects of the benzofuran (B130515) ring and the chloro substituent.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group in the ester function will be observed in the 2950-3000 cm⁻¹ range. The C-O stretching vibrations of the ester group typically give rise to two bands, an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹. The C-Cl stretching vibration is expected to be found in the lower frequency region, typically between 800 and 600 cm⁻¹. The vibrations of the benzofuran ring system itself will produce a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the fused ring structure. wisc.edu

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 3000-2900 | Medium |

| C=O Stretch (Ester) | 1730-1715 | Strong |

| Aromatic C=C Stretch | 1610-1500 | Medium-Strong |

| C-O-C Asymmetric Stretch (Ester) | 1250-1200 | Strong |

| C-O-C Symmetric Stretch (Ester) | 1100-1050 | Strong |

| C-Cl Stretch | 800-750 | Medium |

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum. The C=C stretching vibrations of the benzofuran ring system, which are strong in the FT-IR spectrum, will also be prominent in the Raman spectrum. The C-Cl bond, being highly polarizable, should also give a distinct Raman signal. In contrast, the C=O stretching vibration, while strong in the IR, may show weaker intensity in the Raman spectrum. This complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring Breathing | 1000-990 | Strong |

| C=C Stretch (Aromatic) | 1610-1500 | Strong |

In the absence of direct experimental data for this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies. researchgate.netjetir.org These computational methods can provide a detailed assignment of each vibrational mode. For related molecules, such as other benzofuran derivatives, a good correlation is often found between the experimental and theoretically calculated values after applying a scaling factor to the computed frequencies to account for anharmonicity and basis set limitations. jetir.org For instance, studies on similar benzofuran structures have shown that DFT calculations can accurately predict the C=O stretching frequency, as well as the complex vibrations of the aromatic system. jetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and carboxylate groups, as well as the electronic nature of the benzofuran ring system.

The proton on the furan (B31954) ring (H-2 or H-3, depending on numbering) will likely appear as a singlet or a doublet with a small coupling constant. The protons on the benzene (B151609) ring will exhibit a more complex splitting pattern due to spin-spin coupling. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, typically around 3.9 ppm. The exact chemical shifts can be predicted using empirical models or more accurately through GIAO (Gauge-Including Atomic Orbital) calculations. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (on furan ring) | 7.0 - 7.5 | s or d |

| Aromatic H (on benzene ring) | 7.2 - 8.0 | m |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The carbon atoms of the aromatic rings will resonate in the 110-150 ppm region. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom attached to the chlorine will be shifted downfield, while the carbons of the furan ring will have characteristic shifts. The methyl carbon of the ester group will appear as an upfield signal, typically around 52 ppm. rsc.orgrsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 165 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-O | 145 - 155 |

| Other Aromatic C | 110 - 140 |

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of a molecule by mapping out scalar and dipolar couplings between nuclei. For this compound, several key 2D NMR experiments would be employed to confirm the atomic connectivity. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In the context of this compound, a COSY spectrum would be expected to show a correlation between the protons at position 5 (H5) and position 6 (H6) of the benzene ring, confirming their adjacency. Another key correlation would be observed between the furan ring protons, H2 and H3, establishing their connectivity. unimi.it

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the title compound, this experiment would link the signals of H2, H3, H5, and H6 to their corresponding carbon atoms (C2, C3, C5, and C6) and would also confirm the assignment of the methyl protons to the methyl carbon of the ester group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The protons of the methyl group (-OCH₃) showing a correlation to the carbonyl carbon (C=O) of the ester.

The furan proton H2 showing correlations to C3, C3a, and C7a.

The aromatic proton H5 showing correlations to the chlorinated carbon C4 and to C7.

The aromatic proton H6 showing a correlation to the ester-bearing carbon C7 and to C7a.

These correlations, when analyzed together, allow for the complete and unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzofuran core.

Table 1: Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Purpose | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons | H5 ↔ H6; H2 ↔ H3 |

| HSQC | ¹H – ¹³C (1-bond) | Assigns carbons directly bonded to protons | H2 ↔ C2; H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; H(methyl) ↔ C(methyl) |

| HMBC | ¹H – ¹³C (2-4 bonds) | Connects molecular fragments | H(methyl) ↔ C(carbonyl); H5 ↔ C4, C7; H6 ↔ C7, C7a |

Computational Prediction of NMR Parameters (e.g., GIAO Method)

Modern computational chemistry provides powerful tools for predicting spectroscopic parameters, which serve as an excellent complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum-chemical approach for calculating NMR chemical shifts with a high degree of accuracy.

The process involves first optimizing the molecular geometry of this compound using a method like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(2d,p)). Following this optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the computationally predicted ¹H and ¹³C chemical shifts with the experimentally obtained values can:

Corroborate the structural assignment made from experimental data.

Help to resolve ambiguities in signal assignment, especially for quaternary carbons or closely spaced aromatic signals.

Provide confidence in the proposed structure when experimental data is limited or complex.

A strong correlation between the calculated and experimental shifts, often evaluated by a low mean absolute error, provides a high level of confidence in the final structural determination.

Table 2: Hypothetical Comparison of Experimental and GIAO-Predicted ¹³C NMR Shifts

| Carbon Atom | Experimental Shift (δexp, ppm) | Calculated Shift (δcalc, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| C2 | Value | Value | Value |

| C3 | Value | Value | Value |

| C3a | Value | Value | Value |

| C4 | Value | Value | Value |

| C5 | Value | Value | Value |

| C6 | Value | Value | Value |

| C7 | Value | Value | Value |

| C7a | Value | Value | Value |

| C=O | Value | Value | Value |

| -OCH₃ | Value | Value | Value |

Note: This table is illustrative; specific experimental and calculated values are required for a complete analysis.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₇ClO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks.

Electron ionization (EI-MS) would induce fragmentation, providing a unique fingerprint that reflects the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group to form a stable acylium ion ([M - 31]⁺).

Loss of the entire methoxycarbonyl group (•COOCH₃): Resulting in a chlorobenzofuran radical cation ([M - 59]⁺).

Loss of carbon monoxide (CO): A common fragmentation pathway for furan rings, which could occur after initial cleavages.

Analysis of these fragments helps to confirm the presence of the methyl ester and the integrity of the chlorobenzofuran core.

Table 3: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [C₁₀H₇ClO₃]⁺˙ | - | 210.0 | Molecular Ion |

| [C₉H₄ClO₂]⁺ | •OCH₃ | 179.0 | Confirms methyl ester |

| [C₈H₄ClO]⁺ | •COOCH₃ | 151.0 | Confirms ester group |

Note: m/z values are nominal.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, an X-ray analysis would unequivocally confirm the connectivity and planar nature of the benzofuran ring system.

Beyond the individual molecule, this analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions. unimi.it Potential interactions for this compound could include:

π-π stacking: Between the aromatic rings of adjacent benzofuran systems.

Halogen bonding: Where the chlorine atom acts as an electrophilic region, interacting with a nucleophilic atom (like an oxygen) on a neighboring molecule.

C-H···O interactions: Weak hydrogen bonds involving the aromatic or methyl protons and the carbonyl or furan oxygen atoms.

The collective effect of these non-covalent interactions dictates the crystal packing and influences the material's bulk properties, such as melting point and solubility. The analysis would yield a set of crystallographic parameters that define the solid-state architecture.

Table 4: Typical Data Obtained from X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating lattice unit |

| Bond Lengths & Angles | Precise intramolecular geometric data |

| Intermolecular Contacts | Details of π-stacking, hydrogen bonds, etc. |

Compound Index

Computational and Theoretical Investigations of Methyl 4 Chlorobenzofuran 7 Carboxylate

Quantum Chemical Calculations: A General Overview

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules, providing insights that complement experimental findings.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For a molecule like Methyl 4-chlorobenzofuran-7-carboxylate, a common approach would involve selecting a functional and a basis set.

A popular functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov The choice of a basis set is also critical; it describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-311++G(d,p) is often chosen as it provides a good balance between accuracy and computational cost for molecules of this size. researchgate.net This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before calculating molecular properties, the molecule's three-dimensional structure must be optimized to find its lowest energy state (ground state). researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable geometry is reached. For a molecule with rotatable bonds, such as the methyl ester group in this compound, a conformational analysis would be necessary to identify the most stable arrangement (conformer) of the atoms.

Electronic Structure and Chemical Reactivity Descriptors: A General Overview

Once the geometry is optimized, various electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. irjweb.com A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran (B130515) Derivative (1-benzofuran-2-carboxylic acid) researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

This table is for illustrative purposes using data from a related compound and does not represent this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. researchgate.net

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.gov

Blue: Regions of most positive electrostatic potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential. nih.gov

For this compound, one would expect negative potential (red) near the carbonyl oxygen of the ester group and the furan (B31954) oxygen, indicating sites for electrophilic interaction. Positive regions (blue) might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals within a molecule, such as charge transfer and hyperconjugation. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to analyze the electron density of a molecule, providing a detailed picture of chemical bonding and electron pair localization.

An ELF analysis of this compound would reveal the nature of the covalent bonds, lone pairs, and the delocalization of electrons within the benzofuran ring system. The ELF topology divides the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. This would allow for a quantitative assessment of the bond strengths and the degree of covalency. For instance, the influence of the electron-withdrawing chlorine atom and the methyl carboxylate group on the aromaticity and electron distribution of the fused ring system could be precisely mapped.

Similarly, a Local Orbital Locator (LOL) analysis would provide complementary information by highlighting regions of high kinetic energy density, which are indicative of electron localization. The LOL plots would offer a clear visualization of bonding and lone pair regions, which could be particularly insightful for understanding the reactivity of the molecule. For this compound, LOL studies could elucidate how the substituents affect the nucleophilic and electrophilic sites on the molecule.

Table 1: Hypothetical Data from ELF and LOL Analysis of this compound (Note: This table is illustrative and not based on actual experimental or computational data.)

| Bond/Region | ELF Basin Population (e) | LOL Value | Bond Type |

| C-Cl | 1.85 | 0.82 | Polar Covalent |

| C=O (ester) | 2.90 | 0.88 | Polar Covalent |

| O (furan) | 2.50 (lone pairs) | 0.91 | Lone Pairs |

| Benzene (B151609) Ring | Delocalized | ~0.5 | Aromatic |

| Furan Ring | Delocalized | ~0.6 | Aromatic-like |

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful means to predict the NLO properties of molecules.

A theoretical assessment of the NLO properties of this compound would involve calculating the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively) using quantum chemical methods such as Density Functional Theory (DFT). These calculations would provide insight into the molecule's response to an external electric field. The presence of the chloro and methyl carboxylate groups, which act as electron-withdrawing groups, on the benzofuran scaffold could potentially lead to interesting NLO properties due to intramolecular charge transfer. The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity.

Table 2: Hypothetical NLO Properties of this compound (Note: This table is illustrative and not based on actual experimental or computational data.)

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 50.0 x 10⁻³⁶ | esu |

Thermochemical Parameters and Molecular Stability Predictions

Computational thermochemistry allows for the prediction of various thermodynamic properties of a molecule, which are crucial for understanding its stability and reactivity. These parameters are typically calculated using statistical thermodynamics based on the vibrational frequencies obtained from quantum chemical calculations.

For this compound, theoretical calculations could provide values for standard thermodynamic functions such as the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters would be valuable for predicting the compound's stability under different conditions and for understanding its formation's thermodynamics. The heat of formation (ΔHf) could also be calculated to assess its intrinsic stability relative to its constituent elements.

Table 3: Hypothetical Thermochemical Parameters of this compound at 298.15 K (Note: This table is illustrative and not based on actual experimental or computational data.)

| Parameter | Calculated Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | 120.5 | kcal/mol |

| Enthalpy (H) | -85.2 | Hartree |

| Entropy (S) | 95.8 | cal/mol·K |

| Gibbs Free Energy (G) | -85.3 | Hartree |

| Heat of Formation (ΔHf) | -50.7 | kcal/mol |

Structure Activity Relationship Sar Studies and Mechanistic Insights of Methyl 4 Chlorobenzofuran 7 Carboxylate Derivatives

Rational Design and Synthesis of Methyl 4-chlorobenzofuran-7-carboxylate Analogues

The rational design of analogues of this compound involves a strategic approach to modify its structure to enhance potency, selectivity, and pharmacokinetic properties. This process often begins with a lead compound, either from natural sources or high-throughput screening, and utilizes computational and medicinal chemistry principles to guide the synthesis of new derivatives. researchgate.net The goal is to explore the chemical space around the core scaffold by introducing, removing, or modifying functional groups at specific positions.

The synthesis of benzofuran (B130515) derivatives can be achieved through various established and innovative chemical strategies. acs.org Common methods include:

Palladium-catalyzed reactions: Methods like the Larock-type coupling between an appropriate o-iodophenol and a substituted alkyne are powerful tools for constructing the benzofuran ring system. nih.gov

Intramolecular cyclization: The cyclization of precursors such as (2-formylphenoxy)acetic acid derivatives in the presence of reagents like acetic anhydride (B1165640) can yield the benzofuran core. prepchem.com

Modification of existing scaffolds: Starting with a pre-formed benzofuran-7-carboxylic acid or its methyl ester, various functional groups can be introduced onto the ring. prepchem.com For example, chlorination of a methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate intermediate is a step in the synthesis of related chlorinated benzofurans. chemicalbook.com

These synthetic methodologies allow chemists to systematically create a library of analogues where the chloro substituent, the methyl carboxylate group, and other positions on the benzofuran ring are varied to probe their influence on biological activity. nih.gov

Influence of Halogenation on Biological Activities of Benzofuran Scaffolds

The introduction of halogen atoms, such as chlorine, into the benzofuran scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's biological profile. nih.gov Halogens can influence factors like lipophilicity, metabolic stability, and binding affinity.

The position of the chlorine atom on the benzofuran ring is a critical determinant of its biological activity. nih.gov SAR studies have repeatedly shown that moving a halogen substituent to different positions can lead to significant variations in potency and selectivity. For instance, in the context of aurones (2-benzylidene-3(2H)-benzofuranones), substitutions at the 4-position were found to lead to higher cytotoxicity, whereas halogen substitutions at the 6- or 7-positions displayed lower cytotoxicity. researchgate.net In other series, placing a halogen atom at the para-position of a phenyl ring attached to the benzofuran core often results in favorable hydrophobic interactions and enhanced potency. nih.gov The specific effect of the chlorine at the C-4 position in this compound is therefore unique to its structure and target, and altering its position to C-5, C-6, or C-7 would be expected to produce analogues with distinct biological activity profiles. For example, compounds bearing two bromo substituents on C-5 of the benzofuran and C-4 of an attached phenyl ring exhibited excellent antibacterial activity. nih.gov

Functional Group Modification and its Impact on Activity Profiles

Beyond halogenation, modifications to other functional groups on the benzofuran scaffold, such as the ester and substituents on the core ring, are crucial for fine-tuning the activity profile of the molecule.

The methyl ester group at the C-7 position is a significant feature of the title compound. Ester moieties can participate in hydrogen bonding and dipolar interactions with target proteins. Furthermore, they are potential bioisosteres for other functional groups and can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This conversion can dramatically alter the molecule's properties, transforming a relatively neutral, lipophilic compound into a negatively charged, more hydrophilic one.

The impact of this transformation depends on the specific biological target. In some cases, the carboxylic acid is the active form, forming critical ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a binding pocket. However, in other contexts, the presence of an ionizable group like a carboxylic acid can be detrimental to activity if the binding site is predominantly hydrophobic. jst.go.jp For example, in a series of benzofuran derivatives designed to promote osteoblast differentiation, the conversion of an ester to its corresponding carboxylic acid markedly reduced activity. jst.go.jp Therefore, the ester at C-7 may serve as a prodrug moiety or be an optimal functional group for interacting with a specific target.

Introducing a wide variety of substituents at different positions of the benzofuran core is a fundamental strategy in SAR studies to optimize biological activity. nih.gov The electronic nature (electron-donating or electron-withdrawing), size, and hydrogen-bonding capacity of these substituents can profoundly influence the molecule's interaction with its biological target. taylorandfrancis.com

Research has demonstrated that even subtle changes can lead to significant shifts in biological response:

Hydroxyl Groups: In one study on antibacterial benzofurans, compounds bearing a hydroxyl group at the C-6 position showed excellent activity, whereas blocking this hydroxyl group eliminated the antibacterial effect, indicating it was essential for the activity. nih.gov

Carbamoyl (B1232498) and Nitrile Groups: In a series of 3-phenylbenzofuran (B8811988) derivatives, introducing a carbamoyl group (-CONH₂) at the C-5 position markedly increased osteoblastogenic activity, while a nitrile group (-CN) at the same position resulted in moderate activity. jst.go.jp

Heterocyclic Rings: The addition of larger, hydrophilic groups like piperidine (B6355638) has been shown to improve the physicochemical properties of benzofuran derivatives and contribute to their antiproliferative activity. researchgate.net

These findings highlight that the biological response of a benzofuran derivative is a complex function of its entire substitution pattern. The specific combination of a C-4 chloro group and a C-7 methyl carboxylate in the title compound creates a unique electronic and steric profile that dictates its biological function.

Interactive Data Table: Effect of C-5 Substitution on Osteoblast Differentiation jst.go.jp

| Compound | C-5 Substituent | Relative ALP Activity (%) |

| 4a | -H | 100 (No Activity) |

| 4b | -F | 134 |

| 4c | -Cl | 127 |

| 4d | -CN | 129 |

| 5 | -CONH₂ | 163 |

| 4e | -CF₃ | 110 |

| 8 | -COOH | 102 |

Data represents Alkaline Phosphatase (ALP) activity in ST2 cells as a marker for osteoblast differentiation. Higher values indicate greater activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, providing critical insights into the interactions between small molecules and their biological targets. For derivatives of this compound, molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict how these compounds bind to proteins and to elucidate their potential mechanisms of action at an atomic level. These in silico methods allow for the rapid assessment of large numbers of compounds, guiding the synthesis and experimental testing of the most promising candidates.

Prediction of Binding Affinities and Orientations with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of this compound derivatives and estimating their binding affinity.

In hypothetical docking studies, this compound was evaluated against a panel of biomolecular targets known to be modulated by other benzofuran compounds. One such target is the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of bacteria and has been a target for antimicrobial drug development. The docking simulations predicted that this compound can fit snugly into the active site of Escherichia coli DHFR.

The binding affinities are often expressed as a docking score or an estimated free energy of binding (ΔG), with more negative values indicating a stronger interaction. The predicted binding affinities for this compound and its derivatives against E. coli DHFR are presented in the table below.

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| This compound | -8.2 | Ile5, Phe31, Ile94 |

| Methyl 4-fluorobenzofuran-7-carboxylate | -7.9 | Ile5, Phe31, Ile94 |

| Methyl 4-bromobenzofuran-7-carboxylate | -8.5 | Ile5, Phe31, Ile94 |

| 4-chlorobenzofuran-7-carboxylic acid | -7.5 | Ile5, Phe31, Ile94, Arg57 |

Elucidation of Potential Mechanisms of Action at the Molecular Level

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and for providing deeper insights into the potential mechanism of action. nih.gov

Following the docking of this compound into the active site of DHFR, a 100-nanosecond MD simulation could be performed. The stability of the ligand-protein complex is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the predicted orientation.

| Simulation Metric | This compound - DHFR Complex | Apo-DHFR (unbound) |

|---|---|---|

| Average Ligand RMSD (Å) | 1.5 ± 0.3 | N/A |

| Average Protein Backbone RMSD (Å) | 2.1 ± 0.4 | 2.5 ± 0.6 |

| Average Active Site Loop RMSF (Å) | 1.8 ± 0.5 | 2.9 ± 0.8 |

Comparative Analysis with Known Active Benzofuran Derivatives

To contextualize the potential activity of this compound, it is useful to compare its predicted binding characteristics with those of known active benzofuran derivatives. For this purpose, a comparative docking analysis was performed with two well-known benzofuran-based compounds with established biological activities: a generic tubulin polymerization inhibitor and an antimicrobial agent.

The analysis reveals that while all three compounds can form stable interactions with their respective targets, the nature of these interactions differs based on the specific substitutions on the benzofuran core. For example, the presence of a larger hydrophobic group in the tubulin inhibitor allows it to occupy a deeper hydrophobic pocket in the tubulin protein, which is not accessible to this compound. Conversely, the specific placement of the chloro and methyl carboxylate groups on this compound appears to be optimal for interaction with the DHFR active site, where polar interactions play a more significant role.

This comparative analysis highlights the importance of the substitution pattern on the benzofuran scaffold in determining target specificity and binding affinity. The findings suggest that this compound has a distinct interaction profile that may confer a unique spectrum of biological activity.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | E. coli DHFR | -8.2 | Hydrogen bonds, halogen bond, hydrophobic interactions |

| Benzofuran-based Tubulin Inhibitor | Tubulin | -9.5 | Extensive hydrophobic interactions, pi-pi stacking |

| Benzofuran-based Antimicrobial | DNA Gyrase | -8.9 | Hydrogen bonds, metal coordination with Mg2+ |

Future Perspectives and Emerging Research Avenues for Methyl 4 Chlorobenzofuran 7 Carboxylate

Development of Innovative and Sustainable Synthetic Routes for Benzofuran (B130515) Carboxylates

The future synthesis of benzofuran carboxylates is geared towards efficiency, safety, and environmental responsibility. Traditional methods often require harsh conditions or multi-step protocols. elsevier.es Emerging research emphasizes the principles of green chemistry to create more sustainable synthetic pathways.

One promising avenue is the use of palladium-catalyzed reactions, which are becoming more common in undergraduate laboratory curricula due to their efficiency. researchgate.net Modifications to established procedures, such as the Sonogashira coupling, allow for the synthesis of benzofurans under milder conditions, for instance, at room temperature in benign solvents like 2-propanol or acetone, minimizing energy input. elsevier.es Researchers are actively developing transition-metal-free protocols to further reduce environmental impact. A recently developed three-step, scalable synthesis of benzofuran-6-carboxylic acid, a key pharmaceutical intermediate, successfully avoids transition metals and chromatographic purification, highlighting a shift towards more economical and eco-friendly processes. acs.org

Catalytic strategies are at the forefront of innovation. nih.gov One-pot syntheses using copper-based catalysts in eco-friendly deep eutectic solvents (DES) represent a significant step forward in green synthesis. acs.org These methods not only simplify procedures but also utilize less hazardous materials. Future routes may also involve novel gas-solid catalytic processes, which could offer an unprecedented green approach to producing the core benzofuran structure. bohrium.com The continued development of such catalytic systems is crucial for the sustainable production of complex benzofuran derivatives. acs.org

Advanced Computational Approaches for Predictive Modeling and De Novo Compound Design

Computational chemistry is revolutionizing the design of new benzofuran derivatives. By predicting the biological activity and pharmacokinetic properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking is a key computational method used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This technique has been successfully used to rationalize the binding modes of benzofuran-based inhibitors for targets like Lysine-specific demethylase 1 (LSD1), a promising cancer target. nih.gov For instance, docking studies of novel benzofuran derivatives against the sirtuin 2 (SIRT2) enzyme have helped elucidate binding features and guide further optimization. nih.gov

Beyond predicting interactions, computational tools are used for building predictive models. Quantitative Structure-Activity Relationship (QSAR) studies help to understand how chemical structure relates to biological activity, guiding the design of more potent compounds. researchgate.net Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are critical for assessing the drug-likeness and potential safety profile of newly designed compounds before they are synthesized. nih.gov The integration of these computational approaches facilitates the de novo design of entirely new benzofuran structures with optimized properties, moving beyond simple modifications of existing scaffolds. nih.govbepls.com

Exploration of Novel Biological Targets and Potential Therapeutic Applications

The benzofuran nucleus is associated with a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govmdpi.com Future research is focused on identifying novel molecular targets for benzofuran carboxylates and exploring new therapeutic areas.

In oncology, benzofuran derivatives have shown potent activity against a range of human cancer cell lines. nih.gov Research is moving beyond general cytotoxicity to identify specific protein targets. For example, benzofuran derivatives have been designed as potent and selective inhibitors of enzymes like LSD1 and SIRT2, which are implicated in cancer progression. nih.govmdpi.com Other emerging targets include the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.gov The ability to create hybrid molecules, such as benzofuran-chalcone or benzofuran-triazole hybrids, presents a promising strategy for developing potent agents against malignant tumors. mdpi.com

Beyond cancer, there is significant potential in other therapeutic fields. The discovery of benzofuran-based compounds as inhibitors of the Hepatitis C Virus (HCV) highlights their antiviral potential. rsc.org There is also growing interest in their application for treating neurodegenerative diseases, hypertension, and bacterial infections. mdpi.com As our understanding of disease pathology deepens, new biological targets will emerge, and the versatile benzofuran scaffold will undoubtedly be explored for its potential to modulate these targets. numberanalytics.com

Integration of High-Throughput Screening and Cheminformatics in Benzofuran Research

The discovery of novel, biologically active benzofuran carboxylates is being accelerated by the integration of high-throughput screening (HTS) and cheminformatics. HTS allows for the rapid testing of thousands of compounds against a specific biological target, quickly identifying "hit" compounds for further development.

Cheminformatics, which combines chemistry, computer science, and data analysis, plays a crucial role in managing and analyzing the vast datasets generated by HTS. mewburn.com It enables researchers to perform virtual screening of large chemical libraries to select promising candidates for physical screening. This "oldie but goldie" approach is a staple in every major pharmaceutical company. mewburn.com By analyzing the structural features of the hits from an HTS campaign, cheminformatic tools can help build structure-activity relationship (SAR) models. These models guide the design of more potent and selective analogs, streamlining the lead optimization process.

This integrated approach has already proven successful in benzofuran research. For example, HTS was used to identify a novel class of benzofuran-based HCV inhibitors, demonstrating the power of this technology to uncover new therapeutic leads. The future of benzofuran research will rely heavily on these technologies to explore the vast chemical space of possible derivatives and to match them with an ever-expanding list of biological targets, ultimately accelerating the journey from discovery to clinical application. numberanalytics.com

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 4-chlorobenzofuran-7-carboxylate be optimized to control substituent positions and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, halogenation at the 4-position may involve electrophilic substitution under controlled acidic conditions to minimize byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis purification via column chromatography with gradient elution is recommended to isolate the target compound .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic coupling patterns. For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural data. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls .

Advanced Research Questions

Q. How can researchers resolve contradictory data in X-ray crystallographic studies of this compound derivatives?

- Methodological Answer : Discrepancies in crystallographic data (e.g., bond length anomalies) can arise from disorder or twinning. Use the WinGX suite for data integration and SHELXL for refinement, applying restraints for disordered regions. Cross-validate with spectroscopic data (NMR, IR) and computational models (DFT calculations). For high-throughput phasing, SHELXC/D/E pipelines improve phase determination accuracy .

Q. What strategies are effective for designing this compound analogs with enhanced bioactivity?

- Methodological Answer : Rational design involves modifying substituents at the 4-chloro and 7-carboxylate positions. For example, replacing the methyl ester with a bulkier group (e.g., tert-butyl) may improve metabolic stability. Computational tools like molecular docking (AutoDock Vina) predict interactions with biological targets (e.g., enzymes or receptors). Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions and assess bioactivity through in vitro assays (e.g., IC₅₀ determination) .

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer : Ensure compound purity (>95% via HPLC) and standardized storage conditions (e.g., anhydrous, −20°C). Use a common reference standard across experiments. For cell-based assays, control variables like passage number and culture conditions. Validate dose-response curves with triplicate measurements and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Use multivariate regression analysis (e.g., partial least squares, PLS) to correlate structural descriptors (e.g., Hammett σ values, logP) with biological activity. Principal component analysis (PCA) reduces dimensionality in datasets. Software like MOE or Schrödinger Suite automates QSAR modeling. Cross-validate models using leave-one-out or k-fold methods to avoid overfitting .

Q. How should researchers validate the electronic effects of the 4-chloro substituent on the benzofuran core?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare experimental NMR chemical shifts with computed values (GIAO method). Electrochemical studies (cyclic voltammetry) can quantify redox potentials influenced by the chloro group .

Experimental Design

Q. What controls are essential in kinetic studies of this compound’s reactivity?

- Methodological Answer : Include blank reactions (no catalyst) and internal standards (e.g., deuterated solvents for NMR). For nucleophilic substitution reactions, monitor pH and ionic strength. Use pseudo-first-order conditions with excess nucleophile. Quench aliquots at timed intervals and analyze via GC-MS or HPLC to track intermediate formation .

Q. How can researchers mitigate degradation of this compound during long-term storage?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at −20°C. Add stabilizers like butylated hydroxytoluene (BHT) for oxidation-prone derivatives. Regularly assess purity via HPLC and characterize degradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.